molecular formula C23H12Br2N2O2 B2844309 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one CAS No. 443106-19-2

6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one

Cat. No.: B2844309
CAS No.: 443106-19-2
M. Wt: 508.169
InChI Key: XAOGOUPLKGWSJP-UHFFFAOYSA-N
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Description

6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of bromine atoms and a chromen-2-one moiety, which contribute to its unique chemical properties. Quinazolinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride to form an intermediate compound. This intermediate is then reacted with p-amino acetophenone to obtain the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one is unique due to its specific combination of bromine atoms and the chromen-2-one moiety, which contribute to its distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Br2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOGOUPLKGWSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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